molecular formula C19H15BrN2O4 B12914196 2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid

2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid

Cat. No.: B12914196
M. Wt: 415.2 g/mol
InChI Key: BGVUEMFLCLYMKH-UHFFFAOYSA-N
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Description

2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid is a complex organic compound that features an indole ring substituted with a bromine atom at the 5-position, an oxoacetamido group, and a phenylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid typically involves multiple steps. One common approach is the Fischer indole synthesis followed by N-alkylation. The process begins with the reaction of phenylhydrazine and a carbonyl compound to form the indole core. The bromination of the indole at the 5-position is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The oxoacetamido group is introduced through an acylation reaction, and the final step involves the coupling of the indole derivative with phenylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The oxoacetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of 2-(2-(5-Bromo-1H-indol-3-yl)-2-aminoacetamido)-3-phenylpropanoic acid.

    Substitution: Formation of 2-(2-(5-substituted-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid derivatives.

Scientific Research Applications

2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and oxoacetamido group may enhance binding affinity and specificity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(5-Bromo-1H-indol-3-yl)-2-oxoacetamido)-3-phenylpropanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the oxoacetamido group and the phenylpropanoic acid moiety distinguishes it from other indole derivatives, providing unique opportunities for chemical modifications and applications.

Properties

Molecular Formula

C19H15BrN2O4

Molecular Weight

415.2 g/mol

IUPAC Name

2-[[2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C19H15BrN2O4/c20-12-6-7-15-13(9-12)14(10-21-15)17(23)18(24)22-16(19(25)26)8-11-4-2-1-3-5-11/h1-7,9-10,16,21H,8H2,(H,22,24)(H,25,26)

InChI Key

BGVUEMFLCLYMKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(=O)C2=CNC3=C2C=C(C=C3)Br

Origin of Product

United States

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